Platachromone A
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Overview
Description
Platachromone A is a natural compound that belongs to the class of flavonoids. Its chemical name is 3-(1,4-dioxolene-3-yl)-5,7-dihydroxy-2,2-dimethyl-2H-chromen-6-one. This compound is a yellow crystalline solid with good optical purity and thermal stability . It has been recognized for its antioxidant and anti-inflammatory activities .
Preparation Methods
Platachromone A is typically obtained through extraction from plants. The roots, stems, leaves, or flowers of certain plants are used for extraction, followed by appropriate isolation and purification steps . In synthetic chemistry, this compound can be synthesized through various routes, including the cyclodehydration of appropriate β-diketones using water as a solvent . This method involves base-catalyzed reactions under classical and microwave heating conditions.
Chemical Reactions Analysis
Platachromone A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and solvents such as dimethyl sulfoxide (DMSO) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Platachromone A has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Platachromone A involves its interaction with molecular targets and pathways. It exerts its effects through antioxidant and anti-inflammatory activities. The compound interacts with pro-oxidant agents, providing protective effects against oxidative stress observed in cellular and non-cellular systems . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Platachromone A is part of the 2-styrylchromones family, which includes other compounds such as flavones and (E)-2-styrylchromones . Compared to these similar compounds, this compound is unique due to its specific chemical structure and biological activities. Other similar compounds include:
(E)-2-Styrylchromones: These compounds have shown significant biological activities and potential therapeutic applications.
This compound stands out due to its specific antioxidant and anti-inflammatory properties, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C22H20O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C22H20O5/c1-13(2)3-10-17-18(24)12-20-21(22(17)26)19(25)11-16(27-20)9-6-14-4-7-15(23)8-5-14/h3-9,11-12,23-24,26H,10H2,1-2H3/b9-6+ |
InChI Key |
JCAGQYRMQLGPBF-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)/C=C/C3=CC=C(C=C3)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C=CC3=CC=C(C=C3)O)O)C |
Origin of Product |
United States |
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